2-Amino-2,3-dimethylbutanoic acid
Overview
Description
2-Amino-2,3-dimethylbutanoic acid is a compound with the linear formula C6H13NO2 . It is a leucine derivative . The compound is stored in a dark place, under an inert atmosphere, at room temperature . It is a solid substance .
Synthesis Analysis
The synthesis of 2-Amino-2,3-dimethylbutanoic acid involves several steps. One method involves the use of sodium hydroxide . Another method involves the use of hydrogen chloride at 90°C for 72 hours . There are also methods that involve the use of sodium cyanoborohydride in methanol at 20°C for 48 hours, followed by the addition of sulfuric acid and heating for 24 hours .Molecular Structure Analysis
The molecular weight of 2-Amino-2,3-dimethylbutanoic acid is 131.17 . The IUPAC name is 2-amino-2,3-dimethylbutanoic acid . The InChI code is 1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9) .Physical And Chemical Properties Analysis
2-Amino-2,3-dimethylbutanoic acid is a solid substance . It is stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Meteorite Research and Astrobiology
2-Amino-2,3-dimethylbutanoic acid has been observed in meteorites such as the Murchison and Murray meteorites. Studies have found that this amino acid, along with others, exhibits enantiomeric excesses (i.e., a surplus of one enantiomer over the other), which might have implications for the origin of homochirality (uniform chirality) on Earth. This aspect is significant in understanding the asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1999).
Peptide Design and Conformational Studies
2-Amino-2,3-dimethylbutanoic acid has been studied for its impact on the conformation of template β-hairpin peptides. The insertion of this amino acid and its derivatives in peptide sequences has been investigated to understand its effect on peptide folding and stability, which is crucial for the design of foldamers and other synthetic structures in biochemical research (Debnath et al., 2021).
Biotechnological Applications
The incorporation of 2-Amino-2,3-dimethylbutanoic acid into proteins has been explored in biotechnological research. For example, genetically encoding this amino acid into yeast allows for the selective and efficient introduction of fluorophores into proteins. This method can be used for studying protein structure, dynamics, localization, and interactions both in vitro and in vivo, providing a powerful tool in biochemistry and molecular biology (Summerer et al., 2006).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-2,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYTYOMSQHBYTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2,3-dimethylbutanoic acid | |
CAS RN |
4378-19-2 | |
Record name | NSC23276 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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